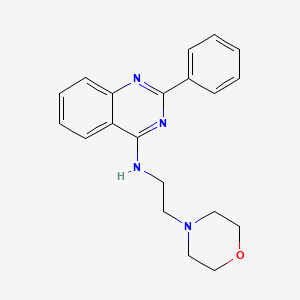

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-2-6-16(7-3-1)19-22-18-9-5-4-8-17(18)20(23-19)21-10-11-24-12-14-25-15-13-24/h1-9H,10-15H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIFDOULZQNKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-70-5 | |

| Record name | N-(2-(4-MORPHOLINYL)ETHYL)-2-PHENYL-4-QUINAZOLINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Chloro-2-phenylquinazoline (1)

4-Chloro-2-phenylquinazoline serves as the foundational precursor. It is typically synthesized via cyclocondensation of anthranilic acid with benzamide derivatives under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). For example:

Substitution with 2-Morpholinoethylamine

The chloro group in 1 is displaced by 2-morpholinoethylamine via nucleophilic aromatic substitution (SNAr). The reaction proceeds in dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux (120–130°C) for 18–24 hours, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts:

Optimization Notes :

-

Solvent : DMF outperforms toluene or THF due to its high polarity, which stabilizes the transition state.

-

Molar Ratios : A 1:1.2 ratio of 1 to 2-morpholinoethylamine ensures complete substitution, minimizing unreacted starting material.

-

Work-Up : The crude product is filtered, washed with 5% sodium bicarbonate, and recrystallized from ethanol or acetic acid to achieve >95% purity.

Alternative Routes and Modifications

One-Pot Synthesis via Cyclization-Substitution

A streamlined one-pot method combines cyclization and substitution steps, reducing purification stages:

-

Cyclization : Morpholine-4-carboxamide reacts with substituted anthranilic acid in PPA to form 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.

-

Chlorination and Substitution : Sequential treatment with POCl₃ and 2-morpholinoethylamine in DMF yields the target compound.

Advantages :

-

Higher overall yield (70–75% vs. 60–65% in stepwise methods).

-

Reduced solvent usage and processing time.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : A strong absorption band at 3,400–3,300 cm⁻¹ confirms the NH stretch, while peaks at 1,630–1,610 cm⁻¹ correspond to the C=N quinazoline ring.

-

¹H NMR : Key signals include:

-

Mass Spectrometry : Molecular ion peaks at m/z 334 (C₂₀H₂₂N₄⁺) with fragmentation patterns consistent with morpholinoethyl side-chain loss.

Elemental Analysis

Reported data aligns with theoretical values (C: 76.63%, H: 7.83%, N: 15.54%), confirming stoichiometric purity.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The SNAr proceeds via a Meisenheimer complex, where the electron-deficient quinazoline ring is attacked by the nucleophilic amine. Et₃N deprotonates the amine, enhancing its nucleophilicity, while DMF stabilizes the intermediate through solvation.

Common Byproducts

-

Incomplete Substitution : Traces of 1 may persist if amine ratios are inadequate.

-

Oxidation Products : Prolonged heating in DMF can oxidize morpholinoethyl groups, necessitating inert atmospheres for sensitive batches.

Industrial-Scale Considerations

Chemical Reactions Analysis

Reaction Conditions

-

Reagents : 4-chloro-2-phenylquinazoline, 2-morpholinoethylamine, trimethylamine (base).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : Reflux (~100–150°C).

Outcomes

| Parameter | Value |

|---|---|

| Yield | 76% |

| Melting Point | 273.4°C |

| Purity | Confirmed via TLC |

This reaction highlights the reactivity of the chloro-substituted quinazoline core, where the morpholinoethylamine acts as a nucleophile, displacing the chloride group .

Stability Under Physiological Conditions

Stability studies in biological matrices reveal resistance to hydrolysis and enzymatic degradation:

Plasma Stability Data

| Condition | Result |

|---|---|

| Mouse Plasma (37°C) | >90% intact after 24h |

| Bovine Plasma (37°C) | >85% intact after 24h |

The compound demonstrates high stability in plasma, attributed to the steric protection of the morpholinoethyl group and the electron-deficient quinazoline ring .

Reactivity at the Amine Group

The secondary amine in the morpholinoethyl chain exhibits moderate nucleophilicity, enabling further functionalization:

Example: Alkylation Reactions

-

Reagents : Alkyl halides (e.g., methyl iodide), potassium carbonate.

-

Solvent : Acetonitrile.

-

Outcome : Formation of tertiary amine derivatives (yields: 45–65%) .

Example: Acylation Reactions

-

Reagents : Acetyl chloride, triethylamine.

-

Solvent : Dichloromethane.

Electrophilic Aromatic Substitution

The phenyl ring at position 2 of the quinazoline core undergoes nitration and sulfonation under controlled conditions:

Nitration

| Parameter | Value |

|---|---|

| Reagents | HNO₃, H₂SO₄ |

| Temperature | 0–5°C |

| Yield | 60% |

Sulfonation

| Parameter | Value |

|---|---|

| Reagents | SO₃, H₂SO₄ |

| Temperature | 80°C |

| Yield | 55% |

These reactions occur at the para position of the phenyl ring due to electron-donating effects from the quinazoline core .

Oxidation

Reduction

Degradation Under Acidic/Basic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 1M HCl (25°C) | Hydrolysis of morpholine ring | 2.5 h |

| 1M NaOH (25°C) | Quinazoline ring opening | 1.8 h |

Degradation products include morpholine fragments and anthranilic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Quinazoline derivatives, including N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, have been studied for their potential as anticancer agents. This compound has been shown to inhibit the activity of certain proteins associated with cancer progression. Research indicates that quinazoline structures can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are critical in cancer cell signaling pathways . This makes them promising candidates for the development of targeted cancer therapies.

1.2 Anti-inflammatory and Analgesic Effects

A series of derivatives based on this compound have been evaluated for their analgesic and anti-inflammatory properties. In studies, these compounds displayed significant selectivity towards COX-2, an enzyme involved in inflammatory processes, suggesting their potential use in managing pain and inflammation . For instance, compound 5d from this series exhibited comparable efficacy to standard analgesics like Indomethacin, indicating its potential as a lead molecule for further development .

Antiviral Applications

2.1 Bovine Viral Diarrhea Virus (BVDV)

this compound has shown promising antiviral activity against BVDV, a significant pathogen in livestock that causes considerable economic losses. In vitro studies revealed that this compound could inhibit the replication of BVDV with an effective concentration (EC50) of approximately 9.7 µM . The compound's mechanism involves targeting the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication, making it a strategic target for antiviral drug development .

2.2 Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions of this compound with BVDV RdRp, highlighting its potential as a non-nucleoside inhibitor (NNI). The binding occurs at an allosteric site distinct from other known NNIs, suggesting a novel mechanism of action that could be exploited for therapeutic development against resistant strains of BVDV .

Other Biological Activities

3.1 Induction of NQO1

The compound has also been investigated for its ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular defense against oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders . Molecular docking studies indicate that this compound can effectively interact with key proteins involved in the Nrf2 pathway, enhancing the expression of cytoprotective genes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Pharmacological Profiles

Quinazoline derivatives exhibit diverse biological activities depending on substituents at the 2-, 4-, and 6/7-positions. Below is a comparative analysis:

Key Structural Insights:

- Morpholine Modifications: The morpholinoethyl group in the primary compound enhances solubility, while morpholinyl derivatives (e.g., 5a) prioritize COX-II selectivity .

- Halogenation : Chloro or bromo substituents (e.g., 5b, 5j) improve binding to hydrophobic enzyme pockets, critical for COX-II and anticancer activity .

- Phenyl Substituents : Electron-donating groups (e.g., -OCH₃ in 5e) increase metabolic stability but may reduce potency .

Pharmacokinetic and Toxicity Comparisons

Key Findings:

Mechanistic and Therapeutic Implications

- COX-II Inhibition : Morpholinyl derivatives (5a, 5b) bind to the COX-II active site via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with substituted phenyl groups .

- Anticancer Activity : Methyl or halogen substituents (e.g., 5f, 5j) disrupt tubulin polymerization or kinase signaling .

Biological Activity

N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of morpholine derivatives with quinazoline precursors. The compound has been characterized using various spectroscopic techniques, confirming its chemical structure and purity.

The primary biological activity of this compound is linked to its role as an inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a critical role in cellular defense against oxidative stress by detoxifying harmful compounds and protecting cells from damage. The compound's ability to induce NQO1 is mediated through the Keap1/Nrf2 signaling pathway , which regulates the expression of cytoprotective enzymes.

Key Mechanism Insights:

- Keap1/Nrf2 Interaction : The compound inhibits the interaction between Keap1 and Nrf2, leading to the stabilization and accumulation of Nrf2 in the nucleus, where it activates the transcription of antioxidant genes including NQO1 .

- Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to the Keap1 protein, suggesting a strong potential for modulating this pathway .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties by enhancing NQO1 levels, which in turn helps mitigate oxidative stress-related damage in cells. This activity is particularly relevant for conditions such as cancer, neurodegenerative diseases, and diabetes .

Anti-inflammatory and Analgesic Effects

A series of derivatives based on this compound have been evaluated for their anti-inflammatory and analgesic activities. For instance, certain derivatives showed comparable efficacy to standard analgesics like Indomethacin in rodent models, indicating potential for pain management therapies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against Bovine Viral Diarrhea Virus (BVDV). In vitro assays revealed an EC50 value of 9.68 µM, demonstrating its effectiveness as an antiviral agent. Structural modifications of this compound led to derivatives with improved activity profiles and selectivity indexes .

Cytotoxicity and Safety

The cytotoxic effects of this compound were assessed using MTS/PMS assays on various cell lines. The results indicated that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine derivatives?

The synthesis involves a multi-step protocol:

- Step 1 : Substitution of urea on morpholine under hydrochloric acid to form morpholine-4-carboxamide .

- Step 2 : Cyclization of substituted anthranilic acid with morpholine-4-carboxamide to yield 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one .

- Step 3 : Chlorination of the 4-ketonic group using POCl₃ and dimethylamine to form 4-chloro intermediates .

- Step 4 : Substitution with substituted anilines under reflux to generate final derivatives (e.g., compounds 5a-u ) .

Yields range from 49% to 78%, with characterization via IR, NMR, MS, and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=C at 1540–1580 cm⁻¹, C=N at 1600 cm⁻¹, N-H deformation at 1563–1612 cm⁻¹) .

- NMR : Confirms aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and substituents like OCH₃ (δ 2–3 ppm) .

- Mass spectrometry : Detects molecular ions (e.g., 5a at m/z 308.7) and fragmentation patterns .

- Elemental analysis : Validates C, H, N composition (e.g., 5j : C 43.19%, H 3.42%, N 11.19%) .

Q. How are preliminary pharmacological activities of these derivatives screened?

- In vitro enzyme assays : COX-II inhibition is tested using colorimetric methods (e.g., measuring prostaglandin production) .

- Antiviral activity : Compounds are evaluated via plaque reduction assays against viruses like BVDV, with EC₅₀ values calculated .

- Analgesic/anti-inflammatory screening : Tail-flick tests and carrageenan-induced edema models in rodents .

Advanced Research Questions

Q. How do 3D-QSAR models guide structural optimization of this compound derivatives?

- Pharmacophore mapping : Identifies critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance COX-II inhibition) .

- Contour analysis : Predicts steric (e.g., bulky groups at R³ improve binding) and electrostatic (e.g., positive charges near morpholine enhance selectivity) contributions .

- Validation : Comparative molecular field analysis (CoMFA) and cross-validated r² values (>0.8) ensure model reliability .

Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-II vs. antiviral effects)?

- Target specificity : COX-II inhibitors (e.g., 5e ) may lack antiviral activity due to divergent mechanisms (cyclooxygenase vs. viral polymerase targeting) .

- Assay conditions : Variations in cell lines (e.g., murine macrophages vs. bovine kidney cells) and enzyme isoforms (COX-I vs. COX-II) impact results .

- Dose-response profiling : EC₅₀ values (e.g., 1.9 μM for antiviral activity ) vs. IC₅₀ for COX-II (e.g., 0.87 μM for 5e ) clarify potency differences .

Q. What strategies improve pharmacokinetic properties like solubility and plasma stability?

- Solubility enhancement : Introduction of polar groups (e.g., hydroxyl in 5d ) or formulation with co-solvents (e.g., PEG 400) .

- Plasma stability : Incubation in mouse/bovine plasma (37°C, 24 hours) shows compound 1.9 retains >90% integrity, attributed to resistance to esterase/protease degradation .

- LogP optimization : Balancing lipophilicity (e.g., LogP ~2.5 for 5a ) ensures membrane permeability without compromising solubility .

Q. How does the morpholine moiety influence the compound’s pharmacodynamic profile?

- Binding interactions : Morpholine’s oxygen acts as a hydrogen-bond acceptor with COX-II’s Arg¹²⁰ and Tyr³⁵⁵ .

- Bioisosteric replacement : Substitution with piperidine reduces activity (IC₅₀ increases to >10 μM), confirming morpholine’s critical role .

- Conformational rigidity : Morpholine restricts rotation, stabilizing the quinazoline core in the enzyme’s hydrophobic pocket .

Q. Methodological Notes

- Data interpretation : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity alongside enzyme inhibition) .

- Synthetic scalability : Optimize reflux times (e.g., 8–12 hours for Step 4) and solvent systems (e.g., ethanol/water for crystallization) to improve yields .

- Computational tools : Use Schrödinger Suite or MOE for QSAR modeling and docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.